molecular formula C19H17FN2O2S B2567603 N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide CAS No. 670268-17-4

N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide

Cat. No.: B2567603
CAS No.: 670268-17-4
M. Wt: 356.42
InChI Key: SSFMQWCFFPMEBE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17FN2O2S and its molecular weight is 356.42. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structural Aspects

Research on chemical derivatives similar to N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide highlights their structural characteristics and potential applications in scientific fields. Structural analysis of related compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, reveals their ability to form gels and crystalline structures upon interaction with various acids. These compounds exhibit significant fluorescence properties when interacting with specific molecules, indicating potential applications in fluorescent tagging and imaging technologies (Karmakar, Sarma, & Baruah, 2007).

Antimalarial Activity

A study focusing on quinoline derivatives has shown promising antimalarial activity, demonstrating the potential of these compounds in developing new antimalarial drugs. The synthesis and structure-activity relationships of these compounds, including those with modifications on the quinoline nucleus, have shown effectiveness against resistant strains of malaria, suggesting the broad applicability of such derivatives in pharmacological research (Werbel et al., 1986).

Synthesis and Reactions

Further studies on the synthesis and chemical reactions of quinolone derivatives bearing mercapto groups have been conducted, showcasing the versatility of these compounds in chemical synthesis. These studies provide insights into the chemical behavior and potential applications of quinolone derivatives in the development of new chemical entities with varied biological activities (Al-Masoudi, 2003).

Metabolism and Herbicidal Activity

Research into the metabolism of related chloroacetamide herbicides has offered insights into the metabolic pathways and potential environmental impacts of these compounds. Understanding the metabolism of such chemicals can inform their safe use and potential ecological consequences, contributing to the development of environmentally friendly herbicidal solutions (Coleman et al., 2000).

Antibacterial Properties

The exploration of novel antibacterial agents has led to the identification of quinolone derivatives with potent activities against both Gram-positive and Gram-negative bacteria. These findings underscore the potential of this compound derivatives in addressing emerging antibiotic resistance and developing new antibacterial therapies (Kuramoto et al., 2003).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-12-9-19(22-17-10-13(24-2)7-8-14(12)17)25-11-18(23)21-16-6-4-3-5-15(16)20/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFMQWCFFPMEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.